3-Acetoxy-4'-hexylbenzophenone
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Overview
Description
“3-Acetoxy-4’-hexylbenzophenone” is a chemical compound with the CAS Number: 890099-96-4 and a linear formula of C21H24O31. Its IUPAC name is 3-(4-hexylbenzoyl)phenyl acetate1. It has a molecular weight of 324.421.
Molecular Structure Analysis
The InChI code for “3-Acetoxy-4’-hexylbenzophenone” is 1S/C21H24O3/c1-3-4-5-6-8-17-11-13-18(14-12-17)21(23)19-9-7-10-20(15-19)24-16(2)22/h7,9-15H,3-6,8H2,1-2H31. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Photolytic Reactions
3-Acetoxy-4'-hexylbenzophenone and its derivatives are explored for their photochemical properties, particularly in synthesis and photolytic reactions. For instance, the photo-Fries rearrangement of certain benzophenone derivatives results in compounds like 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, showcasing the compound's utility in photochemical synthesis and potential in creating novel compounds through light-induced reactions (Diaz-Mondejar & Miranda, 1982). Similarly, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a related quinol derivative, exhibits significant anti-tumor activity and undergoes hydrolysis and photolysis, revealing the potential of acetoxybenzophenone derivatives in medicinal chemistry (Wang et al., 2009).
Medicinal Chemistry
In the realm of medicinal chemistry, acetoxybenzophenone derivatives show potential in various applications. For instance, compounds like 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione exhibit inhibitory effects on acetylcholinesterase activity, suggesting their relevance in studying and potentially treating diseases like Alzheimer’s (Correa-Basurto et al., 2006).
Material Science and Organic Synthesis
In material science and organic synthesis, 3-Acetoxy-4'-hexylbenzophenone derivatives are used to create novel compounds with specific properties. The synthesis of metallomesogens based on 3-ketoesters, where ethyl 3-(4-hydroxyphenyl)-3-ketopropionate is synthesized through a series of steps involving acetoxybenzophenone derivatives, showcases the compound’s role in developing materials with unique mesogenic properties (Kovganko & Kovganko, 2013).
Future Directions
Relevant Papers
There are some relevant papers that mention compounds similar to “3-Acetoxy-4’-hexylbenzophenone”. One paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides2. Another paper talks about a rhodium(III)-catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes3. However, these papers do not specifically focus on “3-Acetoxy-4’-hexylbenzophenone”.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
properties
IUPAC Name |
[3-(4-hexylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-3-4-5-6-8-17-11-13-18(14-12-17)21(23)19-9-7-10-20(15-19)24-16(2)22/h7,9-15H,3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXSRKOLPIEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641651 |
Source
|
Record name | 3-(4-Hexylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4'-hexylbenzophenone | |
CAS RN |
890099-96-4 |
Source
|
Record name | 3-(4-Hexylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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